molecular formula C6H7NO3S B13314367 2-(2-Methoxy-1,3-thiazol-5-yl)acetic acid

2-(2-Methoxy-1,3-thiazol-5-yl)acetic acid

Cat. No.: B13314367
M. Wt: 173.19 g/mol
InChI Key: MUPQJQHFCZCFLY-UHFFFAOYSA-N
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Description

2-(2-Methoxy-1,3-thiazol-5-yl)acetic acid (CAS 1781750-43-3) is a high-purity chemical building block with the molecular formula C6H7NO3S and a molecular weight of 173.19 g/mol . This compound features a acetic acid moiety linked to a 2-methoxy-thiazole ring, a structure recognized as a valuable scaffold in medicinal chemistry. As a core synthetic intermediate, it is designed for the research and development of novel bioactive molecules. Its primary application lies in pharmaceutical development, where it can be utilized to create more complex structures with potential biological activity. Thiazole derivatives and (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid hybrids are extensively investigated for their diverse bioactive potential, which includes areas such as antibacterial and anticancer research . Researchers value this compound for its versatility in synthetic chemistry, enabling the exploration of new chemical space in drug discovery projects. This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C6H7NO3S

Molecular Weight

173.19 g/mol

IUPAC Name

2-(2-methoxy-1,3-thiazol-5-yl)acetic acid

InChI

InChI=1S/C6H7NO3S/c1-10-6-7-3-4(11-6)2-5(8)9/h3H,2H2,1H3,(H,8,9)

InChI Key

MUPQJQHFCZCFLY-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(S1)CC(=O)O

Origin of Product

United States

Preparation Methods

Construction of the Thiazole Ring

The core structure of 2-(2-Methoxy-1,3-thiazol-5-yl)acetic acid is a substituted thiazole ring, which can be synthesized via classical methods such as the Hantzsch synthesis, Gewald reaction, or cyclocondensation of α-haloketones with thiourea derivatives.

a. Gewald Reaction

The Gewald reaction is a prominent route for synthesizing 2-aminothiazoles, which can be subsequently oxidized or modified to obtain the methoxy derivative. The typical reaction involves:

  • Reacting a ketone or aldehyde with malononitrile in the presence of elemental sulfur and a base (e.g., sodium ethoxide) in ethanol.
  • The intermediate undergoes cyclization to form the thiazole ring.

Reaction conditions:

Parameter Details
Solvent Ethanol or ethanol-water mixture
Catalyst Sodium ethoxide or other bases
Temperature Reflux (~80°C)
Time 4-8 hours

b. Cyclocondensation of α-Haloketones with Thiourea

This method involves the reaction of α-haloketones with thiourea derivatives:

  • The α-haloketone (e.g., 2-bromoacetophenone) reacts with thiourea under reflux conditions to form the thiazole ring.

Reaction conditions:

Parameter Details
Solvent Ethanol or acetic acid
Catalyst None or catalytic amounts of acid
Temperature Reflux (~80-100°C)
Time 6-12 hours

Introduction of the Methoxy Group at Position 2

The methoxy substitution at the 2-position of the thiazole ring can be achieved via nucleophilic substitution or methylation strategies.

a. Nucleophilic Substitution

  • Starting from a 2-chlorothiazole derivative, methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) can introduce the methoxy group.

b. Methylation of 2-Hydroxythiazole

  • If a 2-hydroxy derivative is available, methylation with methyl iodide in acetone with potassium carbonate yields the methoxy group.

Attachment of the Acetic Acid Moiety

The acetic acid group is introduced through functionalization at the 5-position of the thiazole ring, often via acylation or carboxylation.

a. Direct Carboxylation

  • Using carbon dioxide under pressure in the presence of a base (e.g., sodium hydride) can carboxylate the 5-position.

b. Side-Chain Modification

  • Alternatively, a precursor bearing a suitable leaving group at the 5-position (e.g., halogen) can undergo nucleophilic substitution with a carboxylate ion (e.g., sodium acetate), followed by oxidation if necessary.

Industrial Production Considerations

Scaling up the synthesis involves optimizing reaction conditions for higher yield, purity, and cost-efficiency.

Aspect Details
Reactor Type Continuous flow reactors for better control
Catalysts Use of recyclable catalysts to reduce costs
Purification Crystallization and recrystallization from suitable solvents
Purity Validation High-performance liquid chromatography (HPLC), NMR, IR

Industrial methods often employ a combination of the above routes, with process intensification techniques such as microwave-assisted synthesis or flow chemistry to improve efficiency.

In-Depth Reaction Pathway Analysis

Step Reaction Reagents Conditions Notes
1 Formation of thiazole core α-Haloketone + thiourea Reflux, ethanol Forms 2-aminothiazole intermediate
2 Methoxy substitution 2-halo-thiazole + methylating agent Methyl iodide, base Introduces methoxy group at position 2
3 Functionalization at 5-position Carboxylation or nucleophilic substitution CO₂ under pressure or carboxylate nucleophile Attaches acetic acid moiety

Notes on Reaction Optimization and Purity

  • Reaction yields can be maximized by controlling temperature, solvent choice, and reaction time.
  • Purity validation involves spectroscopic methods such as NMR (¹H, ¹³C), IR, and mass spectrometry.
  • Side reactions , such as over-methylation or oxidation, must be minimized through careful control of reagent stoichiometry and reaction conditions.

Chemical Reactions Analysis

2-(2-Methoxy-1,3-thiazol-5-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions. .

Scientific Research Applications

2-(2-Methoxy-1,3-thiazol-5-yl)acetic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including antimicrobial, antifungal, and anticancer agents.

    Biology: The compound is studied for its potential as an enzyme inhibitor and receptor modulator, making it valuable in drug discovery and development.

    Agriculture: Thiazole derivatives, including this compound, are explored for their use as plant growth regulators and pesticides.

    Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-1,3-thiazol-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group and the thiazole ring play crucial roles in binding to these targets, leading to the modulation of their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which these enzymes are involved .

Comparison with Similar Compounds

2-(4-Phenyl-1,3-thiazol-5-yl)acetic Acid

  • Structure : Position 4 of the thiazole is substituted with a phenyl group instead of methoxy.
  • Properties: Molecular formula C₁₁H₉NO₂S (MW 219.26).

[3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetic Acid Derivative

  • Structure: Features a thiazolidinone (saturated thiazole with a ketone) instead of a thiazole. Substituents include a 4-chlorophenyl group and an acetic acid.
  • Synthesis : Prepared via thia-Michael addition and cyclization, yielding a compound with anti-Toxoplasma gondii activity .
  • Key Differences: The saturated thiazolidinone ring and chloro substituent may enhance conformational flexibility and electron-withdrawing effects, influencing target binding.

2-(4-Methyl-1,3-thiazol-5-yl)acetic Acid

  • Structure : Methyl group at position 4 (CAS 5255-33-4).
  • Properties: Simpler substituent (methyl vs.

Pharmacologically Active Analogues

TTP399 (Glucokinase Activator)

  • Structure : C₂₁H₃₃N₃O₄S₂, featuring a cyclohexyl-propoxy-cyclohexyl carbamoyl group and sulfanyl acetic acid.
  • Properties : Low water solubility (melting point 206–207°C) due to bulky substituents. Acts as a glucokinase activator for diabetes treatment .
  • Comparison : The extended hydrophobic groups in TTP399 contrast with the simpler methoxy-acetic acid scaffold, highlighting how substituents dictate pharmacokinetics.

GW501516 and GW0742 (PPAR-β/δ Agonists)

  • GW501516: Contains a 4-methyl-2-(4-trifluoromethylphenyl)thiazole core with a methylsulfanyl phenoxy acetic acid. The trifluoromethyl group enhances metabolic stability .
  • GW0742 : Features a 3-fluoro-4-(trifluoromethyl)phenyl group, altering receptor binding affinity compared to GW501516 .
  • Key Insight : The thiazole-acetic acid motif in these drugs is critical for PPAR activation, with fluorinated substituents optimizing lipophilicity and target engagement.

Table 1: Comparative Properties of Selected Thiazole Derivatives

Compound Substituents (Thiazole Positions) Molecular Weight Key Biological Activity Solubility Profile
2-(2-Methoxy-1,3-thiazol-5-yl)acetic acid 2-OCH₃, 5-CH₂COOH 187.21 (calc.) Not explicitly reported Moderate (polar groups)
2-(4-Phenyl-1,3-thiazol-5-yl)acetic acid 4-C₆H₅, 5-CH₂COOH 219.26 Synthetic intermediate Low (hydrophobic phenyl)
[3-(4-Chlorophenyl)-4-oxo-thiazolidin-5-ylidene]acetic acid 3-Cl-C₆H₄, 4-O, 5-CH₂COOH ~300 (est.) Anti-T. gondii activity Moderate (ketone enhances)
TTP399 Complex cyclohexyl-carbamoyl 455.6 Glucokinase activation Low (bulky substituents)

Key Observations:

Electronic Effects : Methoxy (electron-donating) vs. chloro (electron-withdrawing) groups modulate ring reactivity and interaction with biological targets.

Solubility : Polar groups (e.g., acetic acid) improve aqueous solubility, while aryl or alkyl groups enhance lipid solubility.

Biological Activity : The thiazole-acetic acid core is adaptable, with substituents determining target specificity (e.g., antiparasitic vs. metabolic regulation).

Biological Activity

2-(2-Methoxy-1,3-thiazol-5-yl)acetic acid is a heterocyclic compound with a thiazole ring and methoxy substitution that has garnered attention in medicinal chemistry due to its potential biological activities. Its molecular formula is C₇H₉N₃O₂S, and it is primarily studied for its role as an inhibitor of protein kinases, particularly in cancer research. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The thiazole moiety in this compound enhances its binding affinity to various biological targets, making it a candidate for therapeutic applications. Research indicates that compounds with similar thiazole structures can inhibit critical signaling pathways involved in cell proliferation and survival, particularly in cancer cells .

Key Interactions

  • Protein Kinase CK2 Inhibition : The compound has shown significant inhibitory effects on protein kinase CK2, which plays a crucial role in cellular growth and proliferation.
  • Antitumor Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Structure-Activity Relationships (SAR)

Understanding the SAR of thiazole derivatives is vital for optimizing their biological activity. The presence of the methoxy group in this compound significantly influences its pharmacological properties. Comparative studies with other thiazole derivatives reveal that modifications to the thiazole ring and substituents can alter potency and selectivity against different biological targets.

Compound NameStructure FeaturesUnique Properties
4-(Thiazol-5-yl)benzoic acidThiazole ring attached to benzoic acidPotent CK2 inhibitor
2-(Thiazol-4-yl)acetic acidThiazole ring directly attached to acetic acidExhibits antibacterial properties
5-Methylthiazole-2-carboxylic acidMethyl group on the thiazole ringKnown for antifungal activity
2-(Benzothiazol-6-yl)acetic acidBenzothiazole moiety attached to acetic acidPotential neuroprotective effects

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Anticancer Activity : In a study examining various thiazole derivatives against HepG-2 hepatocellular carcinoma cells, this compound exhibited significant cytotoxicity with an IC50 value comparable to leading chemotherapeutics . This suggests its potential as a scaffold for developing new anticancer agents.
  • Neuroprotective Effects : Research focusing on AMPA receptors indicated that thiazole derivatives could modulate receptor activity. While this compound was not the primary focus, related compounds demonstrated neuroprotective properties through modulation of receptor kinetics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Methoxy-1,3-thiazol-5-yl)acetic acid, and how can side reactions be minimized?

  • Methodological Answer : Multi-step synthesis typically involves thiazole ring formation followed by functionalization. Key steps include:

  • Thiazole core synthesis : Cyclization of thioamides or thioureas with α-halo carbonyl compounds under reflux conditions (e.g., acetonitrile or DMSO as solvents) .
  • Methoxy group introduction : Nucleophilic substitution or Mitsunobu reactions to install the methoxy moiety.
  • Acetic acid side-chain incorporation : Alkylation or coupling reactions (e.g., using bromoacetic acid derivatives).
  • Side-reaction mitigation : Strict temperature control (e.g., 0–5°C during acid-sensitive steps) and inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Which characterization techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR to verify methoxy (-OCH₃, δ ~3.8 ppm), thiazole protons (δ ~6.5–7.5 ppm), and acetic acid protons (δ ~2.5–3.5 ppm) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and torsional strain in the thiazole-acetic acid linkage .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. How should stability studies be designed for this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • pH stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 25°C and 40°C, monitoring via HPLC for decomposition products (e.g., hydrolysis of the thiazole ring) .
  • Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures and differential scanning calorimetry (DSC) for phase transitions .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the thiazole ring in this compound during functionalization?

  • Methodological Answer :

  • DFT calculations : Optimize geometries (e.g., Gaussian 16) to evaluate electrophilic/nucleophilic sites. Fukui indices identify reactive positions on the thiazole ring .
  • Molecular docking : Predict binding affinities for biological targets (e.g., PPAR receptors) using AutoDock Vina, leveraging the acetic acid moiety’s role in hydrogen bonding .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar thiazole derivatives?

  • Methodological Answer :

  • Meta-analysis : Compare IC₅₀ values across studies, normalizing for assay conditions (e.g., cell lines, incubation times) .
  • Structure-activity relationship (SAR) : Map substituent effects (e.g., methoxy vs. trifluoromethyl groups) using 3D-QSAR models (e.g., CoMFA) .
  • Experimental validation : Reproduce key assays (e.g., kinase inhibition) under controlled conditions to isolate variables .

Q. How can the compound’s potential as a PPAR-β/δ agonist be experimentally validated?

  • Methodological Answer :

  • Transcriptional assays : Use luciferase reporter systems in HEK293 cells transfected with PPAR-β/δ response elements .
  • Competitive binding studies : Radiolabeled ligands (e.g., ³H-GW501516) quantify displacement by the compound .
  • In vivo models : Assess metabolic effects (e.g., lipid oxidation) in PPAR-β/δ knockout mice to confirm target specificity .

Q. What synthetic modifications enhance the compound’s bioavailability without compromising its core activity?

  • Methodological Answer :

  • Prodrug design : Esterify the acetic acid group (e.g., ethyl ester) to improve membrane permeability, with enzymatic hydrolysis in vivo regenerating the active form .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the thiazole nitrogen to prolong half-life .
  • Salt formation : Prepare sodium or lysine salts to enhance aqueous solubility .

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